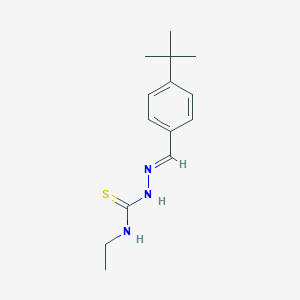
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the transport of nucleosides across cell membranes.
Mechanism of Action
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide inhibits hENT1 by binding to the transporter and preventing the uptake of nucleosides into the cell. This inhibition leads to a decrease in the intracellular concentration of nucleosides, which can affect various cellular processes that require nucleoside transport.
Biochemical and Physiological Effects:
The inhibition of hENT1 by N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide can have various biochemical and physiological effects. For example, the inhibition of nucleoside transport can lead to a decrease in DNA synthesis and cell proliferation. This effect has been observed in various cancer cell lines, where N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been shown to inhibit the growth of cancer cells. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been shown to affect the immune system by inhibiting the proliferation of T cells and reducing the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide in lab experiments is its specificity for hENT1. This allows researchers to study the function of this transporter without affecting other nucleoside transporters. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide is a potent inhibitor of hENT1, which allows for the efficient inhibition of nucleoside transport. However, one limitation of using N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide is its toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide in scientific research. One potential application is in the study of nucleoside transport in neurological disorders, such as Alzheimer's disease. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide could be used to study the role of nucleoside transport in the immune system and its potential as a target for immunotherapy. Finally, the development of more selective and less toxic inhibitors of hENT1 could lead to new therapeutic approaches for cancer and other diseases.
Synthesis Methods
The synthesis of N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide involves the reaction of 2-nitrobenzaldehyde with 2-methoxyphenol in the presence of sodium hydroxide to form 2-nitrophenyl-2-methoxyphenylmethanol. This intermediate is then reacted with butanoyl chloride in the presence of triethylamine to form N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide.
Scientific Research Applications
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been widely used in scientific research as a tool to study the function of hENT1. This transporter is involved in the uptake of nucleosides, which are essential components of DNA and RNA. The inhibition of hENT1 by N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide can be used to study the role of nucleoside transport in various physiological processes, such as cell proliferation, differentiation, and apoptosis.
properties
Product Name |
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide |
|---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
4-(2-methoxyphenoxy)-N-(2-nitrophenyl)butanamide |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-9-4-5-10-16(15)24-12-6-11-17(20)18-13-7-2-3-8-14(13)19(21)22/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) |
InChI Key |
FOLJQMJCAPIMIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)
